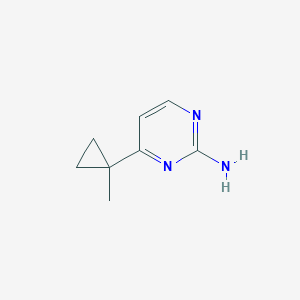![molecular formula C18H17N5O4S B2550261 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide CAS No. 2097924-37-1](/img/structure/B2550261.png)
2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer some of its characteristics.
Synthesis Analysis
The synthesis of related compounds, such as Sulpiride, involves multi-step processes that may include the use of carbon-14 labelling for tracking and analysis purposes . Although the exact synthesis route for 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide is not provided, it can be speculated that similar complex organic synthesis techniques would be required, potentially involving the formation of amide bonds, sulfamoyl group attachment, and methoxy group introduction.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide often includes multiple functional groups that can participate in various intra- and intermolecular interactions. For instance, compounds with benzamide moieties can form intramolecular hydrogen bonds, as seen in the compound Methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate . These interactions can significantly influence the molecular conformation and, consequently, the chemical reactivity and physical properties of the compound.
Chemical Reactions Analysis
The chemical reactivity of such compounds is typically influenced by the presence of functional groups like amides, methoxy groups, and aromatic systems. The polarographic studies of a related azo compound suggest that different protonated species can undergo electron transfer reactions in a pH-dependent manner . This implies that 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide may also exhibit varied reactivity under different pH conditions, potentially undergoing reduction or other electron transfer processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide can be inferred to some extent from related compounds. For example, the presence of aromatic rings and methoxy groups can lead to significant (\pi-\pi) interactions, which can affect the compound's solubility, melting point, and crystalline structure . Additionally, the sulfamoyl and amide groups are likely to influence the compound's solubility in water and other solvents, as well as its potential for forming hydrogen bonds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Labeling
2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide has been explored in various scientific studies, focusing on its synthesis, labeling, and potential applications in biochemistry and medicinal chemistry. One notable study involved the synthesis and carbon-14 labeling of Sulpiride, a closely related compound, for research purposes, highlighting the methodological advancements in synthesizing and tracing bioactive molecules in pharmacological research (Noel et al., 1972).
Membrane Electrode Development
The development of novel electroactive materials, such as the use of Sulpiride in the creation of PVC-based Zn2+-selective electrodes, showcases the compound's utility in analytical chemistry. This innovative approach has enhanced the detection and quantification of zinc ions, offering significant implications for environmental monitoring and industrial applications (Saleh & Gaber, 2001).
Antimicrobial Agents
A series of pyridines and sulfa drug derivatives, including compounds structurally related to 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide, have been investigated for their antimicrobial properties. This research has contributed to the identification of new potential antimicrobial agents, offering insights into the design and synthesis of novel therapeutics targeting resistant microbial strains (El‐Sayed et al., 2017).
Radiolabeling for PET Imaging
In the context of cancer research, the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging has been a significant area of study. The development of a new potential PET agent for imaging B-Raf(V600E) in cancers using a derivative of 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide exemplifies the compound's relevance in advancing diagnostic imaging techniques (Wang et al., 2013).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of “2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide”.
Zukünftige Richtungen
The future directions of a compound refer to its potential applications and areas of research. Unfortunately, I couldn’t find specific information on the future directions of “2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide”.
Eigenschaften
IUPAC Name |
2-methoxy-5-[(3-pyridin-4-ylpyrazin-2-yl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-27-16-3-2-13(10-14(16)18(19)24)28(25,26)23-11-15-17(22-9-8-21-15)12-4-6-20-7-5-12/h2-10,23H,11H2,1H3,(H2,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURAFMCDGWFPNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

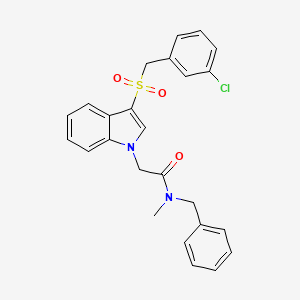

![ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2550182.png)
![N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2550183.png)
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2550184.png)
![1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole](/img/structure/B2550185.png)
![2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2550189.png)
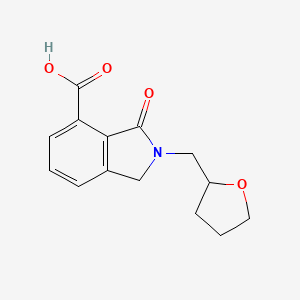
![6-(3,6-Dihydro-2H-pyridin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2550193.png)
methanone](/img/structure/B2550194.png)
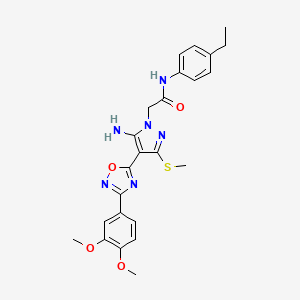
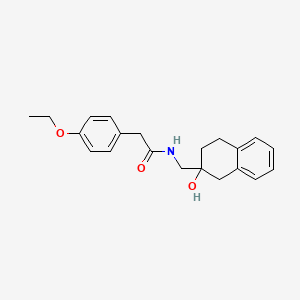
![6,7-Dimethylbenzo[d]thiazol-2-amine](/img/structure/B2550199.png)
